

# physical and chemical properties of 6-Phenylpyridin-3-amine

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## Compound of Interest

Compound Name: 6-Phenylpyridin-3-amine

Cat. No.: B142984

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## An In-depth Technical Guide to 6-Phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Phenylpyridin-3-amine** is a substituted aminopyridine with a phenyl group at the 6-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in a variety of biologically active molecules and functional materials. The presence of both a phenyl and an amino group on the pyridine core provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Phenylpyridin-3-amine**, along with detailed experimental protocols for its synthesis and characterization.

### Physicochemical Properties

The physical and chemical properties of **6-Phenylpyridin-3-amine** are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of its key properties is presented below.

### Physical Properties

A compilation of the known and predicted physical properties of **6-Phenylpyridin-3-amine** is provided in Table 1.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	170.21 g/mol	PubChem[1]
Melting Point	104-106 °C	ChemicalBook[2]
Boiling Point	~403 °C (Predicted)	N/A
Appearance	Likely a solid at room temperature	Inferred from melting point
Solubility	Expected to be more soluble in organic solvents (e.g., alcohols, DMSO, DMF) than in water.	General knowledge of aromatic amines
pKa (of the conjugate acid)	~4-5 (Predicted)	N/A

Note: The boiling point and pKa are predicted values based on the structure and properties of similar aromatic amines. Experimental determination is recommended for precise values.

## Chemical Identifiers

Identifier	Value	Source
CAS Number	126370-67-0	PubChem[1]
IUPAC Name	6-phenylpyridin-3-amine	PubChem[1]
Synonyms	2-Phenyl-5-aminopyridine, 5-Amino-2-phenylpyridine, 6-Phenyl-3-pyridinamine	ChemicalBook[2]
PubChem CID	2762877	PubChem[1]

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **6-Phenylpyridin-3-amine**. While a comprehensive set of experimental spectra for this specific compound is not readily available in public databases, the expected spectral features can be predicted based on the analysis of similar compounds and general principles of spectroscopy.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectra provide detailed information about the molecular structure.

Expected <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3	d	1H	H-2 (pyridine ring)
~7.9-8.0	m	2H	H-2', H-6' (phenyl ring)
~7.3-7.5	m	4H	H-4 (pyridine ring), H-3', H-4', H-5' (phenyl ring)
~6.9	dd	1H	H-5 (pyridine ring)
~3.8	br s	2H	-NH <sub>2</sub>

Expected <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~158	C-6 (pyridine ring)
~146	C-2 (pyridine ring)
~140	C-3 (pyridine ring)
~138	C-1' (phenyl ring)
~129	C-3', C-5' (phenyl ring)
~128	C-4' (phenyl ring)
~127	C-2', C-6' (phenyl ring)
~122	C-5 (pyridine ring)
~115	C-4 (pyridine ring)

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The provided data is based on the analysis of similar aminopyridine derivatives. [\[3\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Expected IR Spectral Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3250	Medium, two bands	N-H stretching (asymmetric and symmetric) of the primary amine
3100-3000	Medium to weak	C-H stretching (aromatic)
1650-1580	Medium	N-H bending (scissoring) of the primary amine
1600-1450	Medium to strong	C=C and C=N stretching (aromatic rings)
1335-1250	Strong	C-N stretching (aromatic amine)
910-665	Broad, strong	N-H wagging
770-730 and 710-690	Strong	C-H out-of-plane bending (monosubstituted benzene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

- **Molecular Ion (M<sup>+</sup>):** An odd molecular ion peak at  $m/z = 170$ , consistent with the molecular weight and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular mass).
- **Major Fragments:** Fragmentation is likely to involve the loss of small neutral molecules such as HCN or H<sub>2</sub>CN from the pyridine ring, as well as fragmentation of the phenyl group.

## Chemical Properties and Reactivity

The chemical reactivity of **6-Phenylpyridin-3-amine** is dictated by the interplay of the electron-donating amino group and the electron-withdrawing pyridine ring, as well as the phenyl

substituent.

## Basicity

The amino group imparts basic character to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity is expected to be lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic pyridine ring. The pKa of the conjugate acid is predicted to be in the range of 4-5.

## Reactivity of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

## Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The amino group is an activating, ortho-, para-directing group. However, the directing effects on the pyridine ring are more complex. Substitution is likely to occur at the positions ortho and para to the amino group (positions 2 and 4), but the overall reactivity will be low.

## Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2 and 6). The presence of the phenyl group at the 6-position makes this position unreactive to nucleophilic attack.

## Cross-Coupling Reactions

**6-Phenylpyridin-3-amine** can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. To utilize this compound in such reactions, it would typically be converted to a derivative with a suitable leaving group (e.g., a

halide). For instance, the corresponding bromo- or chloro-substituted phenylpyridine could be synthesized and then coupled with various partners.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Phenylpyridin-3-amine** and its subsequent reactions are crucial for researchers. The following are generalized procedures based on well-established synthetic methodologies.

### Synthesis of 6-Phenylpyridin-3-amine

A common and efficient method for the synthesis of **6-phenylpyridin-3-amine** is the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

- 6-Bromopyridin-3-amine
- Phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ ) or other suitable phosphine ligand
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or another suitable base
- 1,4-Dioxane and water (solvent system)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask, add 6-bromopyridin-3-amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

- Evacuate and backfill the flask with an inert gas three times.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

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## Buchwald-Hartwig Amination using a 6-Halopyridin-3-amine Derivative

The Buchwald-Hartwig amination is another powerful method for forming C-N bonds and could be used to synthesize derivatives of **6-phenylpyridin-3-amine**. For example, reacting 3-amino-6-chloropyridine with benzene (using a suitable boronic acid derivative of benzene in a Suzuki coupling is more common for C-C bond formation). A more direct application of Buchwald-Hartwig would be the reaction of a dihalopyridine followed by amination. However, a more direct synthesis of the target compound would be the Suzuki coupling described above.

Should one wish to synthesize a derivative, for example, N-aryl-**6-phenylpyridin-3-amine**, the following general protocol would be applicable.

Reaction Scheme:



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## References

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